YM-358 potassium hydrate

angiotensin receptor pharmacology radioligand binding assay AT1 antagonism potency

YM-358 potassium hydrate (CAS 161800-08-4) is the monohydrate potassium salt of 2,7-diethyl-5-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5H-pyrazolo[1,5-b][1,2,4]triazole, a non-peptide angiotensin II type 1 (AT1) receptor antagonist originally developed by Yamanouchi Pharmaceutical. It exhibits competitive, orally active, and long-lasting AT1 receptor blockade with a pKi of 8.79 in rat liver membranes and a pA2 of 8.82 in isolated rabbit aorta.

Molecular Formula C22H24KN8O
Molecular Weight 455.6 g/mol
Cat. No. B13438870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-358 potassium hydrate
Molecular FormulaC22H24KN8O
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCCC1=CN(N2C1=NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.O.[K]
InChIInChI=1S/C22H22N8.K.H2O/c1-3-16-14-29(30-22(16)23-20(4-2)26-30)13-15-9-11-17(12-10-15)18-7-5-6-8-19(18)21-24-27-28-25-21;;/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27,28);;1H2
InChIKeyBPSGOSNJXWDLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM-358 Potassium Hydrate: A Differentiated AT1-Selective Angiotensin Receptor Antagonist for Cardiovascular Procurement


YM-358 potassium hydrate (CAS 161800-08-4) is the monohydrate potassium salt of 2,7-diethyl-5-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5H-pyrazolo[1,5-b][1,2,4]triazole, a non-peptide angiotensin II type 1 (AT1) receptor antagonist originally developed by Yamanouchi Pharmaceutical [1]. It exhibits competitive, orally active, and long-lasting AT1 receptor blockade with a pKi of 8.79 in rat liver membranes and a pA2 of 8.82 in isolated rabbit aorta [2]. The compound reached Phase 2 clinical investigation for hypertension and heart failure, though no approved therapeutic indication currently exists [3]. For research procurement, YM-358 offers a unique pharmacological fingerprint—combining potent AT1 antagonism with demonstrated advantages over both the prototype ARB losartan and the ACE inhibitor enalapril in preclinical models of hypertension and cardiac volume overload.

Why ARB Class Interchangeability Fails: YM-358 Potassium Hydrate Diverges from Losartan and Enalapril in Quantitative Pharmacology


Angiotensin receptor blockers (ARBs) are not pharmacodynamically equivalent despite sharing a common nominal target [1]. YM-358 was demonstrated to be approximately 3–10 times more potent than losartan in antagonizing AT1 receptors based on pKi and pA2 values determined in parallel under identical experimental conditions [1]. Furthermore, as an AT1 receptor antagonist, YM-358 completely inhibits vasoconstriction induced by both angiotensin I (Ang I) and tetradecapeptide (TDP)—responses that the ACE inhibitor enalaprilat, an active metabolite of enalapril, fails to fully block [2]. In the 1-kidney, 1-clip renal hypertensive rat (1K1C RHR), a low-renin model, YM-358 (30 mg/kg) produced significant antihypertensive efficacy whereas enalapril (30 mg/kg) was without effect [2]. These pharmacodynamic gaps mean that substituting YM-358 with a generic ARB or ACE inhibitor in experimental protocols can produce qualitatively and quantitatively different outcomes, particularly in models of low-renin hypertension, vasoconstriction pathway analysis, or cardiac volume overload.

Quantitative Differential Evidence Guide: YM-358 Potassium Hydrate vs. Closest Analogs and Alternatives


AT1 Receptor Binding Affinity: YM-358 is 3–10 Times More Potent Than Losartan

In a direct head-to-head comparison, YM-358 demonstrated a pKi of 8.79 in rat liver membrane binding assays and a pA2 of 8.82 in isolated rabbit aorta functional assays. On the basis of these pKi and pA2 values determined in the same study, YM-358 was approximately 3–10 times more potent than the prototype ARB losartan in antagonizing angiotensin AT1 receptors [1]. Consistent with these findings, independent curation by ChEMBL/BindingDB reports an IC50 of 1.70 nM and a Kd of 1.51 nM for YM-358 at the rabbit AT1 receptor [2]. For comparison, losartan has a reported AT1 IC50 of approximately 20 nM and a pA2 of 8.27 in the same tissue preparation .

angiotensin receptor pharmacology radioligand binding assay AT1 antagonism potency

Vasoconstriction Inhibition: YM-358 Completely Blocks Ang I and TDP Responses Where Enalaprilat Fails

In isolated mesenteric arteries from 1K1C and 2K1C renal hypertensive rats, YM-358 at 10⁻⁷ M inhibited the vasoconstricting responses to angiotensin II (Ang II), angiotensin I (Ang I), and tetradecapeptide (TDP, a renin substrate). In contrast, enalaprilat—the active metabolite of enalapril—at the identical concentration (10⁻⁷ M) did not completely inhibit the response to Ang I and TDP [1]. This differential efficacy arises because ACE inhibitors cannot block Ang II formation via non-ACE pathways (e.g., chymase), whereas AT1 receptor antagonists like YM-358 block the final common pathway of all Ang II production routes.

vascular pharmacology renin-angiotensin system ACE inhibitor vs. ARB comparison

Efficacy in Low-Renin Hypertension: YM-358 Is Active Where Enalapril Has No Effect

In the 1-kidney, 1-clip renal hypertensive rat (1K1C RHR)—a model characterized by normal or suppressed plasma renin activity—YM-358 at 30 mg/kg produced a measurable antihypertensive effect. By contrast, enalapril at the identical dose of 30 mg/kg had no effect on blood pressure in this model [1]. This loss of enalapril efficacy in the low-renin setting is mechanistically consistent with the dependence of ACE inhibitors on circulating renin to generate Ang I, whereas YM-358 blocks AT1 receptors irrespective of renin status.

low-renin hypertension renal hypertension models ACE inhibitor resistance

Cardiac Hypertrophy Attenuation Independent of Hemodynamic Changes: YM-358 vs. Enalapril in Volume Overload

In an abdominal aortocaval shunt rat model of volume overload-induced heart failure, YM-358 (30 mg/kg/day) attenuated increases in left ventricle/body weight (LV/BW), left atrium/BW, right ventricle/BW, and heart/BW ratios without significantly affecting cardiac hemodynamics (systolic blood pressure, LV systolic pressure, or dP/dt). Enalapril (30 mg/kg/day) also reduced LV/BW and heart/BW ratios, but these effects were accompanied by significant reductions in systolic blood pressure, left ventricular systolic pressure, and LV dP/dt [1]. The authors concluded that YM-358's anti-hypertrophic action was independent of hemodynamic unloading, suggesting a direct AT1 receptor-mediated effect on cardiac tissue, whereas enalapril's anti-hypertrophic effect was at least partly attributable to afterload reduction.

cardiac hypertrophy volume overload heart failure hemodynamic-independent cardiac protection

Duration of Action: YM-358 Maintains >24-Hour AT1 Blockade After Single Oral Dosing

In conscious normotensive rats, YM-358 at 30 mg/kg p.o. produced maximum and complete inhibition of the angiotensin II-induced pressor response at 30 minutes post-dosing, and this inhibition was sustained for more than 24 hours [1]. For context, losartan at 3–10 mg/kg p.o. also produces antihypertensive effects lasting >24 h in renal hypertensive rats, but losartan's terminal half-life in rats is approximately 2 hours, with sustained activity relying on its active metabolite EXP3174 (t½ 6–9 hours) [2]. YM-358's single-entity sustained blockade simplifies pharmacokinetic interpretation in preclinical protocols.

oral pharmacokinetics duration of action sustained receptor blockade

Optimal Research and Procurement Application Scenarios for YM-358 Potassium Hydrate Based on Verified Differentiation


Low-Renin or Volume-Dependent Hypertension Models Where ACE Inhibitors Are Ineffective

In 1K1C renal hypertensive rats—a validated low-renin hypertension model—YM-358 (30 mg/kg) produces significant blood pressure reduction whereas enalapril at an equivalent dose has no effect [1]. Procurement of YM-358 is indicated for any experimental hypertension protocol where renin-angiotensin system (RAS) dependence is low and ACE inhibitor-based interventions are expected to fail. This includes volume-expanded hypertension, salt-sensitive hypertension, and certain chronic kidney disease models.

Cardiac Volume Overload and Hypertrophy Studies Requiring Hemodynamic Dissection

YM-358 uniquely attenuates cardiac hypertrophy in aortocaval shunt rats without significantly altering systemic or cardiac hemodynamics, enabling investigation of direct AT1 receptor-mediated cardiac remodeling independent of afterload reduction [2]. In contrast, enalapril's anti-hypertrophic effect is inseparable from its hemodynamic effects. Researchers studying direct cardiac AT1 signaling in hypertrophy, fibrosis, or heart failure with preserved ejection fraction (HFpEF) should select YM-358 for this mechanistic dissociation.

Complete RAS Blockade at the Angiotensin II Receptor Level in Vascular Pharmacology

In isolated mesenteric artery preparations, YM-358 (10⁻⁷ M) completely inhibits vasoconstriction to Ang I and TDP—responses that enalaprilat fails to fully block due to non-ACE Ang II generation pathways [1]. For ex vivo vascular reactivity studies or in vivo protocols requiring complete inhibition of all angiotensin II-mediated vasoconstriction regardless of synthetic pathway, YM-358 is the appropriate tool compound over ACE inhibitors.

Reference Standard for Angiotensin AT1 Antagonist Potency Benchmarking

With a well-characterized pKi of 8.79, pA2 of 8.82, IC50 of 1.70 nM, and a defined 3–10× potency advantage over losartan under identical assay conditions [3][4], YM-358 potassium hydrate serves as a quantitative reference compound for calibrating AT1 receptor binding and functional assays. Its competitive kinetics and selectivity for AT1 over AT2 receptors (minimal AT2 binding) [3] make it suitable as a pharmacological standard in screening campaigns for novel ARBs or in RAS-focused drug discovery programs.

Quote Request

Request a Quote for YM-358 potassium hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.